Naxagolide-d7 Hydrochloride is classified as a pharmaceutical compound and is primarily researched within the field of medicinal chemistry. It is derived from naxagolide, which itself is known for its activity as a dopamine receptor agonist. The compound has been synthesized for use in various scientific studies, particularly those exploring its effects on neurotransmitter systems and potential applications in treating conditions such as schizophrenia and Parkinson’s disease.
The synthesis of Naxagolide-d7 Hydrochloride typically involves several steps that may include:
The technical details of these methods are crucial for achieving high yields and purity of Naxagolide-d7 Hydrochloride, which are essential for its application in research and potential therapeutic uses.
Naxagolide-d7 Hydrochloride retains the core structure of naxagolide but features deuterium substitutions. The molecular formula can be represented as , where "D" represents deuterium.
Naxagolide-d7 Hydrochloride can participate in various chemical reactions typical of amines and ethers. These may include:
These reactions are essential for understanding the compound's behavior in biological contexts and its potential therapeutic mechanisms.
The mechanism of action for Naxagolide-d7 Hydrochloride is primarily linked to its role as a dopamine receptor agonist. By binding to dopamine receptors, it modulates dopaminergic signaling pathways, which are crucial in regulating mood, cognition, and motor control.
Research data indicate that deuteration may influence the pharmacokinetics and dynamics of the compound, potentially enhancing its efficacy or reducing side effects compared to non-deuterated forms.
Naxagolide-d7 Hydrochloride exhibits several notable physical and chemical properties:
Relevant analyses include melting point determination, spectral analysis (NMR, IR), and solubility tests to confirm these properties.
Naxagolide-d7 Hydrochloride finds applications primarily in scientific research:
The unique properties of Naxagolide-d7 Hydrochloride make it a valuable tool for advancing our understanding of neuropharmacology and developing new therapeutic strategies.
The systematic IUPAC name for this compound is (4aR,10bR)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol hydrochloride. This nomenclature precisely defines:
Deuterated compounds follow specific nomenclature rules:
Table 1: Molecular Properties of Naxagolide-d7 Hydrochloride
Property | Value | |
---|---|---|
Molecular Formula | C₁₅H₁₅D₇ClNO₂ | |
Molecular Weight | 290.84 g/mol | |
Exact Mass | 290.178 Da | |
SMILES Notation | Cl.[²H]C([²H])([²H])C([²H])([²H])C([²H])([²H])N1CCO[C@H]2[C@H]1CCc3ccc(O)cc23 | |
InChI Key | InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1/i1D3,2D2,7D2; | |
Product Code (LGC Standards) | TRC-N379802-50MG | [1] [2] |
The development of deuterated pharmaceuticals has evolved through distinct phases:
Table 2: Key Milestones in Deuterated Drug Development
Year | Compound | Development Stage | Significance | |
---|---|---|---|---|
2017 | Deutetrabenazine | FDA Approved | First deuterated drug; VMAT2 inhibitor for Huntington's | |
2021 | Donafenib | NMPA Approved (China) | Deuterated sorafenib; improved PK in hepatocellular carcinoma | |
2022 | Deucravacitinib | FDA Approved | First de novo deuterated drug; TYK2 inhibitor for psoriasis | |
Research Phase | Naxagolide-d7 HCl | Preclinical | Deuterated dopamine agonist for Parkinson's research | [3] [7] |
Naxagolide-d7 hydrochloride exemplifies the "deuterium switch" approach applied to naxagolide, a potent non-ergoline dopamine D₂/D₃ agonist (Ki = 0.16 nM for D₃). Originally developed by Merck & Co. in the 1980s-1990s for Parkinson's disease, the non-deuterated naxagolide reached Phase II trials but was discontinued due to efficacy/toxicity limitations [4] [6]. The deuterated version targets metabolic vulnerabilities:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9